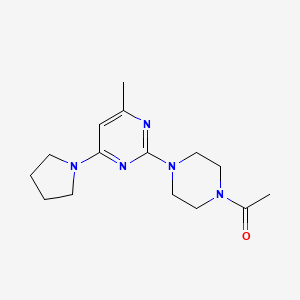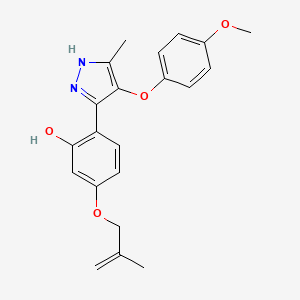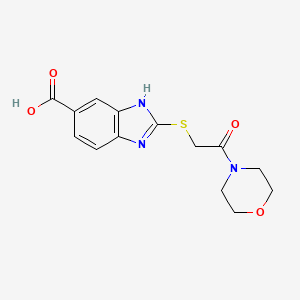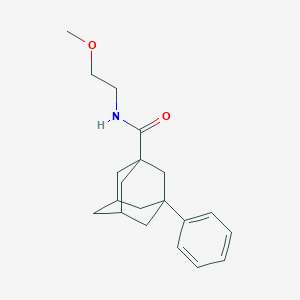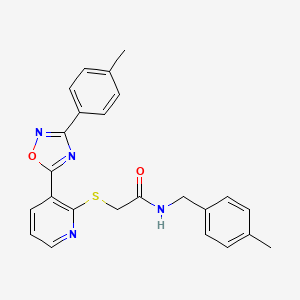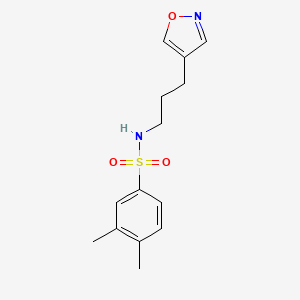![molecular formula C26H25N3O5S2 B2541871 2-morpholinobenzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate CAS No. 941958-97-0](/img/structure/B2541871.png)
2-morpholinobenzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-morpholinobenzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C26H25N3O5S2 and its molecular weight is 523.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis
Electrochemical methods have been employed for the synthesis of disulfides of morpholine-benzothiazole derivatives, demonstrating the utility of electrooxidation in generating complex sulfur-containing compounds. This approach indicates the potential for developing novel synthetic pathways for related compounds (Esmaili & Nematollahi, 2013).
Biological Activity
Morpholine and benzothiazole derivatives have been synthesized with potential biological activities. For instance, benzimidazoles containing morpholine skeletons at the C-6 position have been explored for their glucosidase inhibitory and antioxidant activities, suggesting potential therapeutic applications in managing diabetes and oxidative stress-related conditions (Özil, Parlak, & Baltaş, 2018).
Material Science Applications
In the realm of material science, the detection and analysis of morpholine-benzothiazole derivatives in environmental samples, such as street dust and river sediments, highlight their relevance as molecular markers of pollution and their role in environmental monitoring (Kumata, Takada, & Ogura, 1996).
Antimicrobial Agents
The design and synthesis of 1,2,4-triazole derivatives containing a morpholine moiety have shown antimicrobial properties, pointing towards the application of morpholine-benzothiazole compounds in developing new antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Polymer Science
In polymer science, morpholine derivatives have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups, indicating their potential application in creating novel polymers with specific functionalities (Veld, Dijkstra, & Feijen, 1992).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-[benzyl(methyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S2/c1-28(18-19-5-3-2-4-6-19)36(31,32)22-10-7-20(8-11-22)25(30)34-21-9-12-23-24(17-21)35-26(27-23)29-13-15-33-16-14-29/h2-12,17H,13-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUINOBRCOXYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541789.png)
![methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2541790.png)
![2-[(3R,4S)-3-Ethylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2541791.png)
![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2541792.png)
![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B2541793.png)

